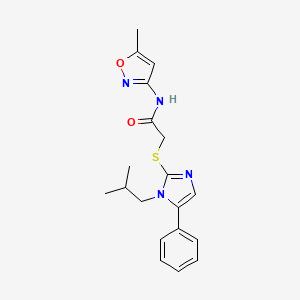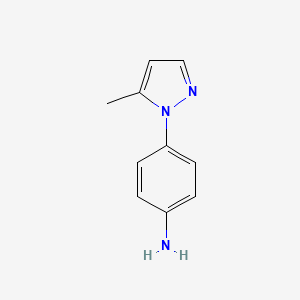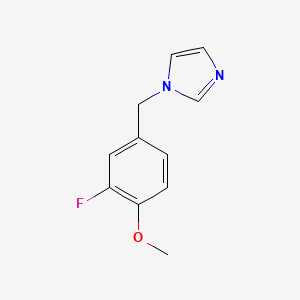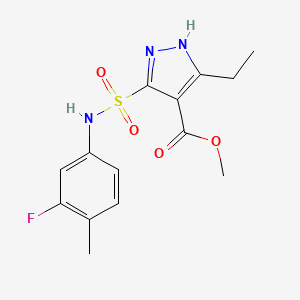
methyl 3-ethyl-5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, methyl 3-ethyl-5-(N-(3-fluoro-4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a sustainable synthesis of 3,5-[(sub)phenyl]-1H-pyrazole derivatives has been reported using sulfamic acid, starting from substituted chalcones and isoniazid . Another method involves the regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce new compounds with unexpected structures confirmed by X-ray crystallography and 2D NMR . Additionally, a direct synthesis approach through 3+2 annulation has been described for substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies, revealing intramolecular hydrogen bonds and π-π interactions contributing to structural stability . Similarly, the structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined by X-ray diffraction, showing its potential for fungicidal and plant growth regulation activities .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, ethyl 3-amino-5-phenylpyrazole-4-carboxylate was diazotized and coupled with different reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, highlighting the versatility of pyrazole compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied through spectroscopic methods, crystallography, and computational chemistry. For example, the synthesis, characterization, and single-crystal X-ray diffraction of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate provided insights into its molecular geometry and electronic structure-property relationship . The compound's antioxidant properties were also evaluated, demonstrating its potential biological activity .
Applications De Recherche Scientifique
Synthesis of Novel Fluorescent Molecules and Herbicide Inhibitors
Pyrazole derivatives have been utilized in the synthesis of novel fluorescent molecules and potential herbicide inhibitors. For instance, the synthesis of trifluoromethyl-promoted functional pyrazolo derivatives led to the discovery of novel fluorescent molecules with enhanced fluorescence intensity compared to their methyl analogs. These compounds, due to their multiple binding sites, could serve as attractive fluorophores in various scientific applications. Furthermore, certain pyrazolo derivatives have been identified as new classes of potential monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, showing more activity than their methyl counterparts (Yan‐Chao Wu et al., 2006).
Corrosion Inhibitors for Industrial Applications
Pyranpyrazole derivatives have been investigated for their corrosion inhibition properties on mild steel, useful in industrial pickling processes. These derivatives demonstrated significant efficiency in preventing corrosion, with one variant exhibiting up to 98.8% efficiency at certain concentrations. Surface morphology studies via scanning electron microscopy (SEM) and atomic force microscopy (AFM) confirmed the formation of protective films on the metal surface, indicating the practical applications of these derivatives in protecting industrial materials against corrosion (P. Dohare et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, pyrazole derivatives have been synthesized and evaluated for their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. These studies involve the synthesis of novel compounds and the evaluation of their efficacy against specific biological targets, such as Cyclooxygenase-2 and Phosphoinositide-3-Kinase, which are crucial in the development of new therapeutic agents (P. Thangarasu et al., 2019).
Coordination Polymers and Material Science
Pyrazole derivatives have been used to synthesize coordination polymers with metal ions, leading to materials with unique structural and luminescence properties. These materials are of interest for various applications, including catalysis, luminescent materials, and potentially in the development of novel sensors or electronic devices (M. Cheng et al., 2017).
Propriétés
IUPAC Name |
methyl 5-ethyl-3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-4-11-12(14(19)22-3)13(17-16-11)23(20,21)18-9-6-5-8(2)10(15)7-9/h5-7,18H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPPQKHBCWLNLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)S(=O)(=O)NC2=CC(=C(C=C2)C)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

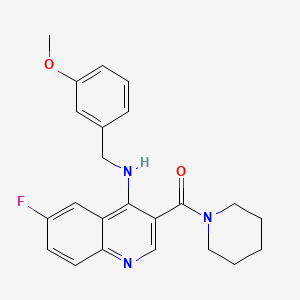
![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)
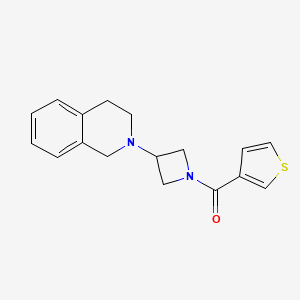

![N-[3-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2530188.png)
![5,7-dimethyl-3-nitropyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B2530191.png)
![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

